Cas no 1188418-94-1 (1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl-)

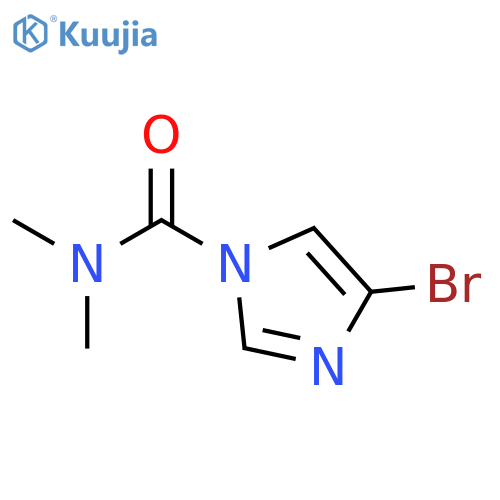

1188418-94-1 structure

商品名:1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl-

CAS番号:1188418-94-1

MF:C6H8BrN3O

メガワット:218.051219940186

MDL:MFCD34593689

CID:5215925

1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl-

- 4-Bromo-N,N-dimethyl-1H-imidazole-1-carboxamide

-

- MDL: MFCD34593689

- インチ: 1S/C6H8BrN3O/c1-9(2)6(11)10-3-5(7)8-4-10/h3-4H,1-2H3

- InChIKey: QJFLWIAYRWFBJB-UHFFFAOYSA-N

- ほほえんだ: C1N(C(N(C)C)=O)C=C(Br)N=1

1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1111478-10g |

4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE |

1188418-94-1 | 95% | 10g |

$985 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1111478-5g |

4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE |

1188418-94-1 | 95% | 5g |

$685 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1111478-5g |

4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE |

1188418-94-1 | 95% | 5g |

$685 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1111478-10g |

4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE |

1188418-94-1 | 95% | 10g |

$985 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1111478-10g |

4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE |

1188418-94-1 | 95% | 10g |

$985 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1111478-5g |

4-BROMO-N,N-DIMETHYL-1H-IMIDAZOL-1-CARBOXAMIDE |

1188418-94-1 | 95% | 5g |

$685 | 2025-02-27 |

1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl- 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

1188418-94-1 (1H-Imidazole-1-carboxamide, 4-bromo-N,N-dimethyl-) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬